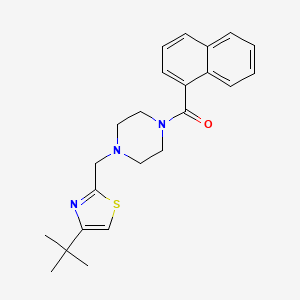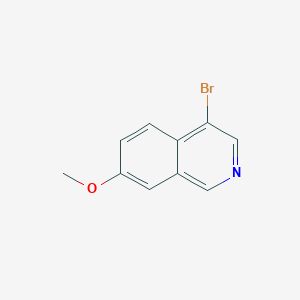
4-Bromo-7-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxyisoquinoline is a chemical compound with the empirical formula C10H8BrNO . It has a molecular weight of 238.08 and is typically in a solid form . The IUPAC name for this compound is 4-bromo-7-methoxyisoquinoline .
Molecular Structure Analysis
The InChI code for 4-Bromo-7-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 . This indicates that the molecule consists of a bromine atom (Br), a methoxy group (OCH3), and an isoquinoline structure.Physical And Chemical Properties Analysis
4-Bromo-7-methoxyisoquinoline is a solid at room temperature . It has a molecular weight of 238.08 .Scientific Research Applications
Synthesis of Antitumor Compounds
- The synthesis of aminoquinones structurally related to marine isoquinolinequinones, including derivatives with bromo, amino, and methoxy groups, has shown promising cytotoxic activities against several human tumor cell lines. Compounds derived from isoquinolinequinones have been evaluated for their antitumor activity, indicating the potential of 4-Bromo-7-methoxyisoquinoline as a precursor in the synthesis of compounds with significant anticancer properties (Delgado et al., 2012).
Synthesis of Halogenated Quinolines
- A study describes the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, highlighting a practical route for creating key building blocks for antibiotics. This indicates the relevance of halogenated methoxyquinolines, similar to 4-Bromo-7-methoxyisoquinoline, in developing antimicrobial agents (Flagstad et al., 2014).
Development of Photolabile Protecting Groups
- Brominated hydroxyquinoline has been synthesized and explored as a photolabile protecting group with sensitivity to multiphoton excitation. This research suggests the use of brominated derivatives, akin to 4-Bromo-7-methoxyisoquinoline, in creating caging groups for biological messengers with enhanced photochemical properties (Fedoryak & Dore, 2002).
Synthesis and Antitumor Activity
- Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity against cancer cell lines. This study demonstrates the versatility of bromo-methoxyisoquinoline compounds in synthesizing molecules with potential cancer therapeutic effects (Ambros et al., 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-7-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXONQWWTCCUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methoxyisoquinoline | |
CAS RN |
1783659-54-0 |
Source


|
| Record name | 4-bromo-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

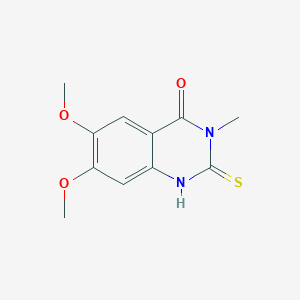
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)
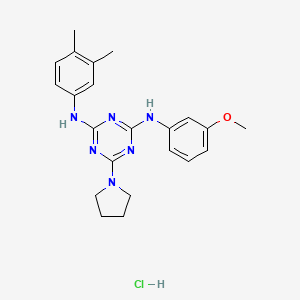
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

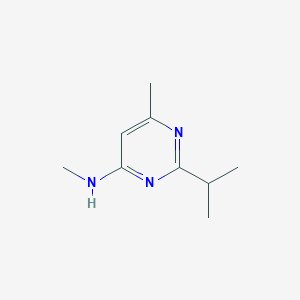
![N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882318.png)

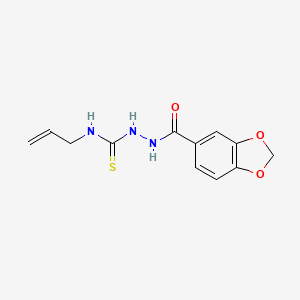
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)
